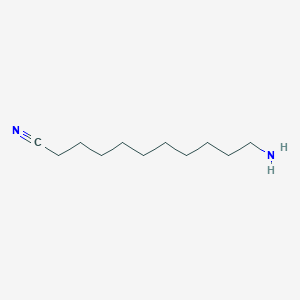![molecular formula C7H9ClN2 B13896841 1-[1-(Chloromethyl)cyclopropyl]imidazole](/img/structure/B13896841.png)
1-[1-(Chloromethyl)cyclopropyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Chloromethyl)cyclopropyl]imidazole is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chloromethyl group attached to a cyclopropyl ring, makes it an interesting subject for research and industrial applications .
Preparation Methods
The synthesis of 1-[1-(Chloromethyl)cyclopropyl]imidazole can be achieved through several routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-[1-(Chloromethyl)cyclopropyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include mild temperatures and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(Chloromethyl)cyclopropyl]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Chloromethyl)cyclopropyl]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[1-(Chloromethyl)cyclopropyl]imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Known for its use in pharmaceuticals and as a catalyst.
2-Methylimidazole: Used in the synthesis of various chemicals and materials.
4-Methylimidazole: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
1-[1-(chloromethyl)cyclopropyl]imidazole |
InChI |
InChI=1S/C7H9ClN2/c8-5-7(1-2-7)10-4-3-9-6-10/h3-4,6H,1-2,5H2 |
InChI Key |
DPPCOLZCECTSAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCl)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


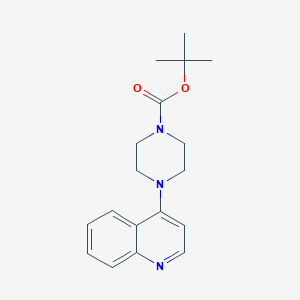
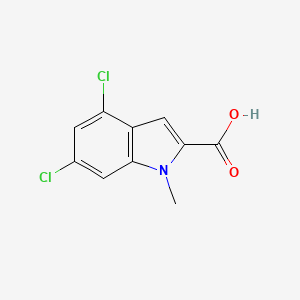

![9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13896791.png)
![tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13896793.png)
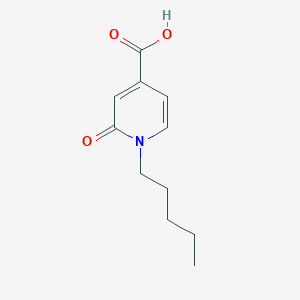
![Ethyl 2-[1-(benzylamino)cyclopropyl]acetate](/img/structure/B13896805.png)
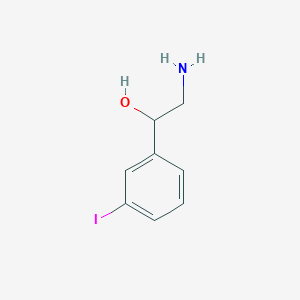
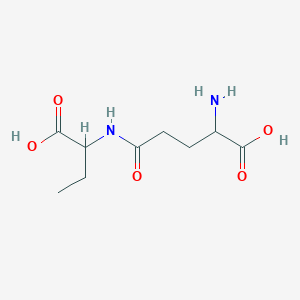

![Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13896821.png)

